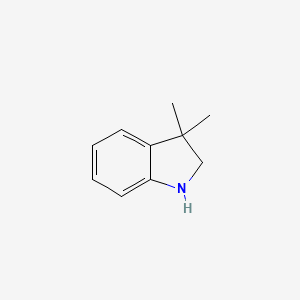

3,3-Dimethylindoline

CAS No.: 1914-02-9

Cat. No.: VC2230373

Molecular Formula: C10H13N

Molecular Weight: 147.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1914-02-9 |

|---|---|

| Molecular Formula | C10H13N |

| Molecular Weight | 147.22 g/mol |

| IUPAC Name | 3,3-dimethyl-1,2-dihydroindole |

| Standard InChI | InChI=1S/C10H13N/c1-10(2)7-11-9-6-4-3-5-8(9)10/h3-6,11H,7H2,1-2H3 |

| Standard InChI Key | SRCCLYMWDRNUAF-UHFFFAOYSA-N |

| SMILES | CC1(CNC2=CC=CC=C21)C |

| Canonical SMILES | CC1(CNC2=CC=CC=C21)C |

Introduction

Chemical Structure and Properties

Molecular Structure

3,3-Dimethylindoline consists of a benzene ring fused to a saturated five-membered pyrroline ring, with two methyl substituents at the 3-position. This structural arrangement distinguishes it from indoles, which contain an unsaturated five-membered ring. The presence of the two methyl groups at position 3 creates a quaternary carbon center that influences the compound's reactivity and conformational properties.

Physical Properties

The compound typically appears as a crystalline solid with distinctive physicochemical characteristics. While specific data on the parent compound is limited in the provided search results, related derivatives exhibit the following properties:

Table 1: Physical Properties of 3,3-Dimethylindoline and Related Compounds

| Property | 3,3-Dimethylindoline | 3,3-Dimethylindoline-2-carboxylic acid HCl |

|---|---|---|

| Molecular Formula | C₁₀H₁₃N | C₁₁H₁₄ClNO₂ |

| Molecular Weight | 147.22 g/mol (calculated) | 227.69 g/mol |

| Appearance | Crystalline solid (presumed) | Crystalline solid |

| Solubility | Limited water solubility (presumed) | Data not available |

| Melting Point | Data not available | Data not available |

Chemical Properties

3,3-Dimethylindoline exhibits chemical behaviors characteristic of secondary amines and shares some properties with other indoline derivatives:

-

It can function as a weak base due to the presence of the nitrogen atom

-

The molecule can participate in alkylation reactions at the nitrogen position

-

The saturated nature of the five-membered ring makes it less aromatic and more reactive than indole

-

The quaternary carbon at position 3 creates steric hindrance that affects reactivity

Synthesis Methods

General Synthetic Approaches

Several synthetic routes can be employed to produce 3,3-dimethylindoline and its derivatives:

From Indole Precursors

One approach involves the catalytic hydrogenation of 3,3-dimethylindole to create the corresponding indoline structure. This method typically requires:

-

A hydrogen source

-

A suitable catalyst (e.g., palladium on carbon)

-

Controlled reaction conditions to prevent over-reduction

Lewis Acid-Catalyzed Methods

Recent research has demonstrated the effectiveness of Lewis acid catalysts in synthesizing 3,3-disubstituted indolenines, which can serve as precursors to indoline compounds through reduction:

"Trichloroacetimidates function as effective electrophiles for the selective C3-alkylation of 2,3-disubstituted indoles to provide 3,3′-disubstituted indolenines. These indolenines are common synthetic intermediates that are often utilized in the synthesis of complex molecules."

This approach provides an alternative to base-promoted and transition metal-catalyzed methods traditionally used to access similar structures.

Specific Synthetic Routes

For derivatives such as 3,3-dimethylindoline-2-carboxylic acid, specific synthetic pathways have been developed:

Table 2: Synthetic Approaches for 3,3-Dimethylindoline Derivatives

Applications and Research Significance

Antiviral Properties

A closely related compound, 3,3-dimethylindole (specifically 5-Methoxy-2-(Diformylmethylidene)-3,3-Dimethylindole), has shown promise as an anti-influenza agent:

"In this study, we adopted a cell-based system to screen for potential anti-IAV agents... 526A was selected for further investigation. We reported that pre-treating cells with 526A protects cells from IAV infection. Furthermore, 526A inhibits IAV replication by inhibiting the expression of IAV genes."

This research suggests that properly functionalized derivatives of 3,3-dimethylindoline may exhibit similar biological activities.

Chemical Research Applications

3,3-Dimethylindoline and its derivatives serve as important intermediates in organic synthesis:

-

As building blocks for more complex heterocyclic systems

-

In the development of novel catalysts

-

As components in materials science applications

Related Derivatives

Carboxylic Acid Derivatives

The 3,3-dimethylindoline-2-carboxylic acid derivative represents an important functionalized variant with unique properties:

"3,3-Dimethylindoline-2-carboxylic acid hydrochloride is a chemical compound with the CAS Number 106517-46-8. It belongs to the indoline derivatives, which are bicyclic structures containing both an indole and a saturated nitrogen-containing ring."

This compound has applications in organic chemistry and medicinal research due to its unique structure and properties.

Other Significant Derivatives

Several other derivatives of the basic 3,3-dimethylindoline structure have been investigated:

Table 3: Notable 3,3-Dimethylindoline Derivatives

Reactivity and Chemical Behavior

Alkylation Reactions

3,3-Dimethylindoline can participate in various alkylation reactions, particularly at the nitrogen atom:

"Alkylation at the indole nitrogen or methyl groups can be achieved using alkyl halides and bases."

While this information is drawn from research on related compounds, similar principles would apply to 3,3-dimethylindoline.

Condensation Chemistry

The molecule can engage in condensation reactions with appropriate partners:

"The compound participates in condensation reactions with carbonyl compounds (e.g., cyanoacetic acid) to form functionalized derivatives."

These reactions expand the utility of 3,3-dimethylindoline as a synthetic building block.

Acid-Base Properties

As a secondary amine, 3,3-dimethylindoline exhibits basic properties. Related compounds have been characterized as:

"A weak base that forms salts with hydrochloric acid or sulfuric acid."

This property influences its solubility, reactivity, and potential for salt formation.

Current Research Directions

Synthetic Methodology Development

Recent research has focused on developing more efficient methods for synthesizing 3,3-disubstituted indolines:

"Effective reaction conditions utilizing Lewis acid catalysts have been determined, and the scope of the reaction with respect to indole and imidate reaction partner has been investigated. This chemistry provides an alternative to base promoted and transition metal catalyzed methods that are more commonly utilized to access similar indolenines."

These advances may lead to more accessible and versatile routes to 3,3-dimethylindoline and its derivatives.

Biological Activity Exploration

The investigation of biological activities of indoline derivatives, including those containing the 3,3-dimethyl substitution pattern, represents an active area of research:

"Indole derivatives have been shown to exhibit both antiviral and anti-inflammatory activities."

This finding suggests potential therapeutic applications for appropriately functionalized 3,3-dimethylindoline derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume